3-Chloro-4-ethylbenzoic acid molecular weight and formula
3-Chloro-4-ethylbenzoic acid molecular weight and formula
Molecular Weight, Formula, and Synthetic Methodology
Part 1: Executive Summary & Core Directive
In the realm of medicinal chemistry and agrochemical synthesis, 3-Chloro-4-ethylbenzoic acid (CAS: 67648-07-1) serves as a critical halogenated aromatic building block.[1][2] Its structural uniqueness lies in the cooperative electronic effects of its substituents—the electron-withdrawing carboxylic acid and the electron-donating ethyl group—which direct further functionalization with high regioselectivity.[1]
This guide moves beyond basic catalog data to provide a rigorous technical profile. We will explore its physicochemical properties, validate its synthesis via electrophilic aromatic substitution (EAS), and detail the analytical signatures required for quality assurance.
Part 2: Physicochemical Profile[3][4]
The following data constitutes the "Source of Truth" for identifying and handling this compound.
Table 1: Chemical Identity & Physical Constants
| Property | Value | Technical Note |
| IUPAC Name | 3-Chloro-4-ethylbenzoic acid | Systemic nomenclature for registry.[1][2] |
| CAS Registry | 67648-07-1 | Unique identifier for regulatory filing.[1][2] |
| Molecular Formula | C₉H₉ClO₂ | Elemental composition.[1][2][3][4][5][6] |
| Molecular Weight | 184.62 g/mol | Monoisotopic mass: ~184.03 Da.[1][2] |
| Appearance | White to off-white crystalline solid | Coloration indicates oxidation/impurities.[1][2] |
| Melting Point | 156–157 °C | Sharp range indicates high purity (>98%).[1][2] |
| Predicted logP | 2.90 ± 0.2 | Moderately lipophilic; soluble in organic solvents (DCM, EtOAc).[1][2] |
| pKa (Acid) | 3.98 ± 0.10 | Stronger acid than benzoic acid (pKa 4.[1][2]2) due to Cl- inductive effect.[1] |
| SMILES | CCC1=C(C=C(C=C1)C(=O)O)Cl | Machine-readable string for chemoinformatics.[1][2][4][6] |
Part 3: Structural Analysis & Synthesis Logic
3.1 Mechanistic Grounding: Regioselectivity
The synthesis of 3-chloro-4-ethylbenzoic acid is a textbook example of cooperative directing effects in electrophilic aromatic substitution.[1][2]
-
The Carboxyl Group (-COOH): A strong electron-withdrawing group (EWG) at position C1.[1][2] It deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5).[1]
-
The Ethyl Group (-CH₂CH₃): An electron-donating group (EDG) at position C4.[1][2] It activates the ring and directs incoming electrophiles to the ortho positions (C3 and C5).[1]
3.2 Synthesis Protocol: Chlorination of 4-Ethylbenzoic Acid
Note: This protocol is derived from standard industrial methodologies for halogenated benzoic acids.[1][2]
Reaction Scheme: 4-Ethylbenzoic Acid + Cl₂ (gas) --[FeCl₃]--> 3-Chloro-4-ethylbenzoic Acid + HCl[1][2]
Step-by-Step Methodology:
-
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and gas inlet tube, dissolve 4-Ethylbenzoic acid (1.0 eq) in glacial acetic acid (Solvent).
-
Catalysis: Add anhydrous Ferric Chloride (FeCl₃, 0.05 eq) as the Lewis acid catalyst. Iodine (I₂) can be used as a co-catalyst to enhance rate.[1]
-
Chlorination: Heat the mixture to 40–50°C . Slowly bubble Chlorine gas (Cl₂) through the solution.[1] Monitor the reaction via HPLC or TLC to prevent over-chlorination (dichlorination).[1]
-
Quenching: Once the starting material is consumed (<1%), stop the Cl₂ flow and purge the system with Nitrogen (
) to remove residual chlorine and HCl gas.[1] -
Precipitation: Pour the reaction mixture into ice-cold water . The product will precipitate as a crude white solid.[1]
-
Purification: Filter the solid and wash with cold water. Recrystallize from Ethanol/Water (80:20) to obtain high-purity needles.[1][2]
3.3 Visualization: Synthesis Workflow
The following diagram outlines the logical flow of the synthesis and critical decision points.
Figure 1: Process flow for the regioselective chlorination of 4-ethylbenzoic acid.
Part 4: Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
1. Proton NMR (
-
Acid Proton: Broad singlet at ~13.0 ppm (-COOH ).[1]
-
Aromatic Region:
-
Aliphatic Region:
2. Mass Spectrometry (GC-MS / LC-MS):
-
Molecular Ion (
): 184 (Base peak).[1] -
Isotope Pattern: Distinctive 3:1 ratio at m/z 184 and 186, characteristic of a mono-chlorinated compound (
vs ).[1]
Part 5: Applications in Drug Development[1][6][9][10]
3-Chloro-4-ethylbenzoic acid functions as a versatile scaffold in two primary domains:
-
Suzuki-Miyaura Coupling Partner: The carboxylic acid moiety can be protected (e.g., as an ester), allowing the aryl chloride to undergo Palladium-catalyzed cross-coupling.[1] This is valuable for biaryl synthesis in kinase inhibitors.[1]
-
Bioisostere Construction: The 3-chloro-4-ethyl motif provides a specific steric and lipophilic profile (
).[1] It is often used to probe the hydrophobic pockets of target enzymes (e.g., COX-2 or bacterial DNA gyrase) where the ethyl group fills a hydrophobic void and the chlorine provides halogen bonding interactions.[1]
Figure 2: Downstream applications of the 3-chloro-4-ethylbenzoic acid scaffold.
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12465044, 3-Chloro-4-ethylbenzoic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 3-chloro-4-ethylbenzoic acid.[1][2][4] EC Number: 830-647-1.[1][2][4] Retrieved from [Link][1][4]
-
Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. (Contextual reference for chlorination protocols of benzoic acids). Retrieved from [Link]
Sources
- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 2. Showing Compound 4-Ethylbenzoic acid (FDB022844) - FooDB [foodb.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-Chloro-4-ethylbenzoic acid | C9H9ClO2 | CID 12465044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 6. 4-Chloro-3-ethylbenzoic acid | C9H9ClO2 | CID 21412279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Ethylbenzoic acid(619-64-7) 1H NMR [m.chemicalbook.com]
